tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-8-12(16)11-7-4-5-9-13(11)17/h4-5,7,9,12H,6,8,10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFIRJQRHJSLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373418 | |
| Record name | tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-95-9 | |
| Record name | tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Introduction of the Amino Group
The 5-amino group is introduced via reductive amination or azide reduction . For example, tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (a ketone precursor) is treated with sodium azide and ammonium chloride in ethanol/water at 75°C, forming the corresponding azide intermediate. Subsequent reduction with H₂/Pd-C yields the amine.
Reaction Conditions :
Epoxidation and Ring Expansion
In some routes, the azepine ring is functionalized via epoxidation using m-chloroperbenzoic acid (m-CPBA) . For instance, treating tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate with m-CPBA in DCM at -60°C to RT yields an epoxide intermediate, which undergoes ring-opening with nucleophiles like azide.
Data Table 1: Epoxidation and Azide Incorporation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Epoxidation | m-CPBA, DCM, -60°C → RT | 82% | |
| Azide Ring-Opening | NaN₃, NH₄Cl, EtOH/H₂O, 75°C | 79% |
Boc Protection and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is critical for amine protection during synthesis. Boc-protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). Conversely, deprotection employs 4 M HCl in dioxane , cleaving the Boc group to liberate the free amine.
Example Protocol :
- Deprotection : A solution of Boc-protected azepine in methanol/dioxane (1:1) is treated with 4 M HCl at RT for 3.75 hours, yielding the hydrochloride salt in 95% yield .
Alternative Routes: Photochemical Isomerization
Photoisomerization offers a stereocontrolled approach to access trans-cycloheptene intermediates. For example, (4Z)-tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes UV-light-induced isomerization in the presence of methyl benzoate as a sensitizer, yielding the trans-isomer in 48% yield .
Limitations : Moderate yield and specialized equipment requirements.
Comparative Analysis of Synthetic Methods
Data Table 2: Synthesis Method Comparison
| Method | Key Reagents/Conditions | Yield | Pros/Cons |
|---|---|---|---|
| Grubbs RCM | Grubbs catalyst, DCM, 45°C | 90% | High yield, scalable |
| Epoxidation/Azide | m-CPBA, NaN₃ | 82% | Versatile intermediates |
| Photochemical | UV light, methyl benzoate | 48% | Stereocontrol |
Mechanistic Insights and Optimization
- Grubbs Catalyst Efficiency : The first-generation catalyst outperforms later generations in RCM due to reduced steric hindrance.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance metathesis rates by stabilizing transition states.
- Temperature Control : Epoxidation at low temperatures (-60°C) minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azepine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxo-benzoazepine derivatives.
Reduction: Reduced benzoazepine derivatives.
Substitution: Substituted benzoazepine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
The compound exhibits various pharmacological properties that make it suitable for further research and development:
Antihypertensive Activity
Research indicates that derivatives of benzo[b]azepines possess antihypertensive effects. The compound's structural similarity to known antihypertensives suggests potential efficacy in lowering blood pressure through mechanisms involving the inhibition of angiotensin-converting enzyme (ACE) activity .
Neuroprotective Effects
Studies have shown that compounds with a benzo[b]azepine structure can provide neuroprotection in models of neurodegenerative diseases. The presence of amino groups may enhance the ability to cross the blood-brain barrier, making this compound a candidate for treating conditions like Alzheimer's disease .
Antidepressant Properties
The modulation of neurotransmitter systems by benzo[b]azepine derivatives has been documented. This compound may exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain .
Synthesis Methodologies
The synthesis of tert-butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can be achieved through several methods:
Cyclization Reactions
Cyclization of appropriate precursors involving amines and carboxylic acids can yield the desired benzo[b]azepine framework. This method often employs catalysts to increase reaction efficiency and yield.
Functional Group Transformations
Functional group modifications on existing benzo[b]azepine derivatives can lead to the formation of the target compound. These transformations may involve reduction, esterification, or amidation processes.
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Antihypertensive Activity
A study published in the Journal of Medicinal Chemistry explored various benzo[b]azepine derivatives for their ACE-inhibitory activity. The results indicated that tert-butyl 5-amino derivatives showed promising results comparable to established antihypertensive agents .
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The findings suggested significant reductions in neuronal death and improved functional recovery when treated with the compound .
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
- tert-Butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate
Uniqueness
tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS No. 811841-95-9) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H22N2O2
- Molecular Weight: 262.35 g/mol
- Structure: The compound features a benzo[b]azepine core, which is significant in medicinal chemistry for its diverse biological activities.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological properties:
-
Anti-inflammatory Activity:
- Compounds with similar structures have demonstrated significant anti-inflammatory effects. For instance, derivatives of benzoazepines have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Studies report that related compounds exhibited inhibition percentages ranging from 70% to over 90% in various models of inflammation .
- Analgesic Properties:
- Neuroprotective Effects:
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of COX Enzymes: Similar compounds have been shown to selectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins.
- Modulation of Nitric Oxide Synthase (NOS): Some studies suggest that azepine derivatives can influence NOS activity, contributing to their anti-inflammatory and analgesic effects.
Case Studies and Research Findings
Safety and Toxicology
Safety profiles for related compounds indicate a favorable outcome in acute toxicity studies, with LD50 values exceeding 2000 mg/kg in animal models . However, comprehensive toxicity assessments specific to this compound are necessary for clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, and how do reaction parameters affect yield and stereochemical outcomes?
- Answer : The compound is synthesized via modular approaches such as palladium-catalyzed carbonylative C–C bond activation of aminocyclopropanes, which enables efficient ring expansion to form the azepine core . Reaction conditions (e.g., catalyst loading, CO pressure, and temperature) critically influence yield and stereoselectivity. For example, using Pd(OAc)₂ with Xantphos as a ligand under 1 atm CO at 80°C achieves optimal results for analogous structures . Solvent choice (e.g., toluene vs. DMF) also impacts purity, with polar aprotic solvents often reducing side reactions .
Q. How is X-ray crystallography utilized to confirm the molecular structure of tetrahydrobenzoazepine derivatives, and what are the key steps in data refinement?
- Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K, followed by multi-scan absorption correction (e.g., SADABS) . Refinement via SHELXL-2014/6 software resolves the structure, with R-values (e.g., R₁ = 0.051) validating accuracy. Critical parameters include θ range (1.8–24.9°), completeness (>99%), and resolving hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. What chromatographic techniques are recommended for assessing purity and identifying impurities in this compound?
- Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) is standard. Relative retention times (RRT) help identify impurities, such as des-amino byproducts (RRT 0.5) or esterified derivatives (RRT 1.8–2.1) . Method validation ensures ≤0.5% for any impurity and ≤2.0% total impurities, as per pharmacopeial guidelines .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in crystalline tetrahydrobenzoazepines influence supramolecular assembly, and what implications does this have for material design?
- Answer : In related hemihydrate structures (e.g., C₁₂H₁₈N₂·0.5H₂O), N–H⋯O and O–H⋯N hydrogen bonds form zigzag chains along the [001] direction. Dihedral angles between the benzazepine ring and aromatic system (17.42–21.15°) dictate packing efficiency, which is critical for designing cocrystals or tuning solubility .
Q. What experimental strategies address low yields in the synthesis of tert-Butyl 5-amino-tetrahydrobenzoazepine derivatives, particularly regarding stereochemical control?
- Answer : Low yields often stem from competing side reactions (e.g., over-carbonylation). Strategies include:
- Catalyst optimization : Switching from Pd(PPh₃)₄ to Pd(OAc)₂ with bulky ligands (e.g., JohnPhos) improves regioselectivity .
- Protecting group adjustments : Using acid-labile resins (e.g., FMPB-AM) facilitates selective deprotection during solid-phase synthesis .
- Chiral auxiliaries : tert-Butyldimethylsilyl (TBS) groups on intermediates enforce desired stereochemistry, as seen in enantioselective routes .
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data be resolved for benzoazepine derivatives?
- Answer : Discrepancies in bond lengths or torsion angles often arise from crystal packing forces unaccounted for in gas-phase DFT. Hybrid approaches combining periodic boundary conditions (PBC) with dispersion-corrected functionals (e.g., B3LYP-D3) improve agreement. For example, recalculating dihedral angles using PBC models reduces errors from >5° to <1° in related structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
